3-Fluoro-4-(1H-pyrazol-4-yl)benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H7FN2O2 |
|---|---|
Molecular Weight |
206.17 g/mol |
IUPAC Name |
3-fluoro-4-(1H-pyrazol-4-yl)benzoic acid |
InChI |
InChI=1S/C10H7FN2O2/c11-9-3-6(10(14)15)1-2-8(9)7-4-12-13-5-7/h1-5H,(H,12,13)(H,14,15) |
InChI Key |
AQNLQWRXKRGLEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)F)C2=CNN=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Fluoro 4 1h Pyrazol 4 Yl Benzoic Acid and Its Derivatives
Strategies for the Formation of the Pyrazole (B372694) Ring Moiety
Condensation Reactions Involving Hydrazine (B178648) Derivatives
A widely employed and leading method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound, or a similar 1,3-difunctional system, and a hydrazine derivative. nih.govmdpi.comyoutube.com This reaction involves the hydrazine acting as a bidentate nucleophile, attacking the dicarbonyl compound to form a heterocyclic ring. mdpi.comyoutube.com The specific hydrazine and dicarbonyl precursors chosen allow for the introduction of different substituents on the pyrazole ring. nih.gov
For example, substituted pyrazoles can be formed from the reaction of hydrazine salts with α,β-unsaturated aldehydes or ketones. pharmaguideline.com Another approach involves the reaction of α,β-vinyl ketones with hydrazine derivatives, which initially form pyrazolines that are subsequently oxidized to pyrazoles. mdpi.com The Knorr pyrazole synthesis is a classic example of this type of reaction, where a hydrazine reacts with a 1,3-dicarbonyl compound. youtube.com The reaction proceeds by forming an imine with one carbonyl group and an enamine with the other, followed by tautomerization to yield the aromatic pyrazole ring. youtube.com
One-Pot Synthetic Approaches to the Pyrazole Core
One-pot syntheses provide an efficient and time-saving alternative for constructing the pyrazole core by minimizing the need for intermediate purification steps. researchgate.net These methods are highly desirable in organic synthesis as they also reduce chemical waste. researchgate.net For instance, a one-pot, three-component reaction of methyl ketones, an araldehyde, and hydrazine hydrochloride can be used to synthesize pyrazole derivatives under mild conditions. worldresearchersassociations.com
Another one-pot strategy for creating 4-arylpyrazoles involves the reaction of 5-aminopyrazoles with azlactones under solvent-free conditions, followed by elimination to yield the final product. nih.gov Furthermore, a one-pot method for preparing 4-(phenylselanyl)pyrazoles has been described, which involves the in-situ generation of α,β-alkynic hydrazones followed by cyclization. researchgate.net
Approaches for Introducing and Modifying the Benzoic Acid Moiety
The benzoic acid portion of the molecule is a crucial structural element that can be introduced or altered through various synthetic transformations.
Functionalization via Benzonitrile Precursors
Benzonitrile derivatives are versatile starting materials for the synthesis of benzoic acids. The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. doubtnut.comaskfilo.combrainly.inpearson.comnku.edu This two-step hydrolysis proceeds through an amide intermediate. doubtnut.comaskfilo.com The initial nucleophilic attack by hydroxide (B78521) on the electrophilic carbon of the nitrile leads to an intermediate that, after proton transfer, forms an amide. nku.edu This amide is then further hydrolyzed to the carboxylate. nku.edu This method is particularly advantageous when a nitrile group is more stable or less reactive in preceding synthetic steps compared to a carboxylic acid.
Conversion of Carboxylic Acid to Other Functional Groups (e.g., Acyl Chlorides)
The carboxylic acid group in 3-fluoro-4-(1H-pyrazol-4-yl)benzoic acid can be readily converted to other functional groups, which is a common strategy for creating libraries of related compounds for structure-activity relationship studies. A frequent transformation is the conversion of the carboxylic acid to a more reactive acyl chloride. This is typically accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. echemi.comresearchgate.netyoutube.comcommonorganicchemistry.com The reaction with thionyl chloride, for example, can be carried out by refluxing the carboxylic acid in neat thionyl chloride or in a solvent like dichloromethane. echemi.comcommonorganicchemistry.com The resulting acyl chloride is a valuable intermediate that can be used to synthesize esters, amides, and other carboxylic acid derivatives.
Multi-Gram Scale Synthesis Considerations for Lead Compounds
Scaling up the synthesis of lead compounds from the laboratory to a multi-gram scale requires careful consideration of several factors to ensure an efficient, safe, and reproducible process. chemistryviews.orgnih.gov The choice of reagents, solvents, and reaction conditions must be re-evaluated for scalability. For instance, reactions are often conducted open to the air, and solvents may not be dried prior to use in industrial settings to improve practicality. chemistryviews.org
Investigation of Synthetic Routes for Fluorophenyl-Substituted Pyrazole-Benzoic Acids
The synthesis of fluorophenyl-substituted pyrazole-benzoic acids represents a significant area of research, driven by the potential pharmacological applications of these scaffolds. nih.govresearchgate.net Investigations have focused on creating diverse derivatives to explore structure-activity relationships. nih.gov A common and effective strategy involves the construction of a pyrazole-aldehyde core which can then be further modified. researchgate.netnih.gov
A primary synthetic route commences with the reaction of an appropriately substituted acetophenone (B1666503) with 4-hydrazinobenzoic acid. researchgate.net For instance, the synthesis of fluorophenyl-derived pyrazole aldehydes begins with the reaction of either 3-fluoroacetophenone or 4-fluoroacetophenone with 4-hydrazinobenzoic acid. This initial step forms a hydrazone intermediate. The subsequent reaction of this intermediate with a Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) leads to cyclization and formylation, yielding the core pyrazole aldehyde structure. researchgate.netnih.gov This method has been successfully employed to synthesize key intermediates on a gram scale. nih.gov
This approach has proven effective for producing key precursors such as 4-[3-(3-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid and 4-[3-(4-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid, with high yields of 90% and 93%, respectively. nih.gov
Table 1: Synthesis of Key Fluorophenyl-Pyrazole Aldehyde Intermediates
| Compound Name | Starting Materials | Yield (%) | Reference |
|---|---|---|---|
| 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid | 3-Fluoroacetophenone, 4-Hydrazinobenzoic acid | 90% | nih.gov |
These aldehyde intermediates serve as versatile platforms for generating a wide array of derivatives. acs.org Specifically, they are readily converted into a variety of pyrazole-derived hydrazones through condensation reactions with different substituted hydrazines under benign conditions. acs.orgacs.org This subsequent derivatization allows for systematic modifications of the scaffold. For example, the reaction of 4-[3-(3-fluorophenyl)-4-formyl-pyrazol-1-yl]benzoic acid with various phenylhydrazines produces a series of hydrazone derivatives in good to excellent yields. nih.govacs.org
The research findings highlight the synthesis of numerous hydrazone derivatives, demonstrating the flexibility of this synthetic pathway. nih.govacs.org
Table 2: Examples of Synthesized Hydrazone Derivatives of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid
| Compound Name | Reagents | Yield (%) | Reference |
|---|---|---|---|
| 4-[4-[(E)-(Diphenylhydrazono)methyl]-3-(3-fluorophenyl)pyrazol-1-yl]benzoic acid | 1,1-Diphenylhydrazine | 88% | nih.gov |
| 4-[4-[(E)-[Benzyl(phenyl)hydrazono]methyl]-3-(3-fluorophenyl)pyrazol-1-yl]benzoic acid | 1-Benzyl-1-phenylhydrazine | 89% | nih.gov |
| 4-[4-[(E)-[(3-Bromophenyl)hydrazono]methyl]-3-(3-fluorophenyl)pyrazol-1-yl]benzoic acid | (3-Bromophenyl)hydrazine | 80% | acs.org |
| 4-[4-[(E)-[(4-Bromophenyl)hydrazono]methyl]-3-(3-fluorophenyl)pyrazol-1-yl]benzoic acid | (4-Bromophenyl)hydrazine | 82% | acs.org |
| 4-[3-(3-Fluorophenyl)-4-[(E)-[(2,3,4,5,6-pentafluorophenyl)hydrazono]methyl]pyrazol-1-yl]benzoic acid | (2,3,4,5,6-Pentafluorophenyl)hydrazine | Not specified | nih.gov |
This synthetic methodology, centered on the Vilsmeier-Haack formylation followed by derivatization, provides an efficient and adaptable route for accessing a diverse library of fluorophenyl-substituted pyrazole-benzoic acids. researchgate.netnih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid |
| 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid |
| 4-[4-[(E)-(Diphenylhydrazono)methyl]-3-(3-fluorophenyl)pyrazol-1-yl]benzoic acid |
| 4-[4-[(E)-[Benzyl(phenyl)hydrazono]methyl]-3-(3-fluorophenyl)pyrazol-1-yl]benzoic acid |
| 4-[4-[(E)-[(3-Bromophenyl)hydrazono]methyl]-3-(3-fluorophenyl)pyrazol-1-yl]benzoic acid |
| 4-[4-[(E)-[(4-Bromophenyl)hydrazono]methyl]-3-(3-fluorophenyl)pyrazol-1-yl]benzoic acid |
| 4-[3-(3-Fluorophenyl)-4-[(E)-[(2,3,4,5,6-pentafluorophenyl)hydrazono]methyl]pyrazol-1-yl]benzoic acid |
| 4-[3-(3-Fluorophenyl)-4-[(E)-(4-nitrophenyl)methyl]pyrazol-1-yl]benzoic acid |
| 3-Fluoroacetophenone |
| 4-Fluoroacetophenone |
| 4-Hydrazinobenzoic acid |
| Phosphorus oxychloride |
| Dimethylformamide |
| 1,1-Diphenylhydrazine |
| 1-Benzyl-1-phenylhydrazine |
| (3-Bromophenyl)hydrazine |
| (4-Bromophenyl)hydrazine |
| (2,3,4,5,6-Pentafluorophenyl)hydrazine |
Analytical and Spectroscopic Techniques for Structural Elucidation
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For a compound like 3-Fluoro-4-(1H-pyrazol-4-yl)benzoic acid, both ¹H and ¹³C NMR would be utilized to confirm the connectivity of the pyrazole (B372694) and benzoic acid rings, as well as the substitution pattern.
In ¹H NMR spectroscopy, the chemical shifts, splitting patterns (multiplicities), and integration of the proton signals would provide key structural information. The protons on the pyrazole ring are expected to appear as distinct signals, and their coupling with each other would help to confirm the 4-substitution pattern. The protons on the fluorinated benzoic acid ring would also exhibit characteristic shifts and couplings, with the fluorine atom influencing the signals of nearby protons. The acidic proton of the carboxylic acid group would typically appear as a broad singlet at a downfield chemical shift.
¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbons in the pyrazole and benzoic acid rings would be indicative of their electronic environment. For instance, the carbon atom attached to the fluorine would show a characteristic splitting pattern due to C-F coupling. The carbonyl carbon of the carboxylic acid would be observed at a significantly downfield shift. Studies on related pyrazole-substituted compounds have shown that NMR is a frequently used technique for the identification and investigation of such chemical structures. nih.gov
A hypothetical ¹H and ¹³C NMR data table based on general principles and data for analogous structures is presented below.
| Atom | Hypothetical ¹H NMR | Hypothetical ¹³C NMR |
| Pyrazole-H | δ 7.8-8.2 (s) | - |
| Benzoic-H | δ 7.5-8.0 (m) | - |
| COOH | δ 12.0-13.0 (br s) | - |
| Pyrazole-C | - | δ 110-140 |
| Benzoic-C | - | δ 115-165 |
| C=O | - | δ 165-175 |
| Chemical shifts (δ) are in ppm. Multiplicities are abbreviated as s (singlet), m (multiplet), br s (broad singlet). |
Utilization of Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be employed to accurately determine its molecular formula by providing a precise mass measurement of the molecular ion.
The mass spectrum would show a molecular ion peak ([M]⁺ or [M-H]⁻) corresponding to the exact mass of the compound. The fragmentation pattern observed in the mass spectrum would offer further structural confirmation. Key fragmentation pathways would likely involve the loss of the carboxylic acid group (as CO₂ or COOH), and cleavage of the bond between the pyrazole and benzoic acid rings. Analysis of these fragment ions would help to piece together the structure of the parent molecule. The study of proton transfer in pyrazole derivatives has been explored using mass spectrometry, highlighting its utility in understanding the behavior of this class of compounds. nih.gov
Below is a table outlining the expected key mass spectrometry data for this compound.
| Ion | Formula | Expected m/z |
| [M+H]⁺ | C₁₀H₈FN₂O₂ | 207.0564 |
| [M-H]⁻ | C₁₀H₆FN₂O₂ | 205.0422 |
| [M-COOH]⁺ | C₉H₆FN₂ | 161.0564 |
Spectroscopic Characterization of Synthesized Intermediates and Final Products
The synthesis of a target molecule often involves multiple steps with the formation of intermediate compounds. Spectroscopic techniques are crucial for verifying the structure of each intermediate, ensuring that the desired reaction has occurred before proceeding to the next step.
For the synthesis of this compound, a plausible synthetic route might involve the coupling of a boronic acid derivative of one ring system with a halogenated derivative of the other. For instance, the synthesis could involve intermediates such as 4-bromo-3-fluorobenzoic acid or a pyrazole-4-boronic acid derivative. Spectroscopic analysis, including FTIR, NMR, and MS, would be essential to confirm the identity and purity of these intermediates. beilstein-journals.org The final product, this compound, would then be subjected to the same rigorous spectroscopic analysis to confirm its structure unequivocally. The synthesis of various pyrazole derivatives has been reported where spectroscopic analysis was key to distinguishing the final products from the precursors. rsc.org
A table of potential intermediates and the primary spectroscopic techniques for their characterization is provided below.
| Compound Name | Spectroscopic Technique | Purpose |
| 4-Bromo-3-fluorobenzoic acid | ¹H NMR, ¹³C NMR, MS | Confirm substitution pattern and molecular weight. |
| 1H-Pyrazole-4-boronic acid | ¹H NMR, ¹¹B NMR, MS | Confirm presence of boronic acid and pyrazole ring. |
| This compound | ¹H NMR, ¹³C NMR, ¹⁹F NMR, HRMS, FTIR | Full structural elucidation and purity confirmation. |
Computational and Theoretical Investigations of 3 Fluoro 4 1h Pyrazol 4 Yl Benzoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of a molecule. aip.orgresearchgate.net For 3-Fluoro-4-(1H-pyrazol-4-yl)benzoic acid, these calculations can provide insights into its geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its chemical behavior.
The optimized molecular structure would likely reveal a non-planar arrangement, with a dihedral angle between the benzoic acid ring and the pyrazole (B372694) ring. The fluorine atom, being highly electronegative, and the carboxylic acid group would act as electron-withdrawing groups, influencing the electron density of the benzene (B151609) ring. Conversely, the pyrazole ring is known to be an electron-rich system. globalresearchonline.net
Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. semanticscholar.org For this compound, the MEP would likely show negative potential (red and yellow regions) around the carboxylic acid's oxygen atoms and the pyrazole's nitrogen atoms, indicating their susceptibility to electrophilic attack. The hydrogen atom of the carboxylic acid and the N-H of the pyrazole would exhibit a positive potential (blue region), marking them as sites for nucleophilic interaction. semanticscholar.orgresearchgate.net The fluorine atom would also contribute to a region of negative potential.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. wikipedia.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. In the case of this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring, while the LUMO would likely be distributed over the benzoic acid moiety, influenced by the electron-withdrawing fluorine and carboxylic acid groups. aip.orgresearchgate.net The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity. semanticscholar.org
Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds
| Property | Predicted Characteristic |
| Molecular Geometry | Non-planar, with a dihedral angle between the aromatic rings. |
| Molecular Electrostatic Potential (MEP) | Negative potential on carboxylic oxygens, pyrazole nitrogens, and fluorine. Positive potential on carboxylic and pyrazole hydrogens. semanticscholar.orgresearchgate.net |
| HOMO Localization | Primarily on the electron-rich pyrazole ring. aip.orgresearchgate.net |
| LUMO Localization | Distributed over the electron-deficient fluorinated benzoic acid ring. aip.orgresearchgate.net |
| Reactivity | The pyrazole ring is a likely site for electrophilic substitution, while the benzoic acid ring would be deactivated towards it. The carboxylic acid group would be the primary site for nucleophilic acyl substitution. globalresearchonline.net |
Molecular Docking Studies for Ligand-Target Interaction Predictions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. nih.govresearchgate.net This method is invaluable for identifying potential biological targets and understanding the molecular basis of a ligand's activity. Given the structural features of this compound, several protein families emerge as potential targets.
Pyrazole derivatives are well-known inhibitors of various kinases, including receptor tyrosine kinases and cyclin-dependent kinases (CDKs), which are often implicated in cancer. nih.govresearchgate.net The pyrazole moiety can form crucial hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of these enzymes. Furthermore, the benzoic acid group can act as a hydrogen bond donor and acceptor, a common feature in many enzyme inhibitors.
A hypothetical docking study of this compound into the active site of a kinase like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) or a CDK could reveal the following interactions:
Hydrogen Bonding: The carboxylic acid group could form hydrogen bonds with backbone amides or basic amino acid residues (e.g., Lysine, Arginine) in the active site. The pyrazole's N-H group and one of its nitrogen atoms could also participate in hydrogen bonding. nih.gov
Pi-Pi Stacking: The aromatic phenyl and pyrazole rings could engage in pi-pi stacking interactions with aromatic amino acid residues like Phenylalanine, Tyrosine, or Tryptophan.
Hydrophobic Interactions: The phenyl ring and the pyrazole ring can fit into hydrophobic pockets within the binding site.
Halogen Bonding: The fluorine atom could potentially form halogen bonds with electron-donating atoms in the protein backbone or side chains.
Table 2: Plausible Protein Targets and Key Binding Interactions for this compound based on Analogous Structures
| Potential Protein Target Family | Example PDB ID | Key Interacting Residues (Hypothetical) | Likely Interactions |
| Kinases (e.g., VEGFR-2, CDK2) | 2QU5, 2W1G | Lys, Asp, Glu, Phe, Leu | Hydrogen bonds via carboxylic acid and pyrazole N-H; pi-pi stacking of aromatic rings; hydrophobic interactions. nih.govresearchgate.net |
| DNA Gyrase | 6QX2 | Asp, Gly, Ala | Hydrogen bonds with the carboxylic acid; interactions with the phosphate (B84403) backbone. nih.gov |
| Tubulin | 1SA0 | Asn, Ala, Lys, Cys | Interactions with the colchicine (B1669291) binding site, potentially involving the fluorophenyl ring. mdpi.com |
| Carbonic Anhydrases | 4WR7 | His, Thr, Zn2+ | Coordination of the zinc ion by the pyrazole or carboxylic acid; hydrogen bonding with active site residues. ijpbs.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.govresearchgate.net These models are used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules. researchgate.net For a novel compound like this compound, a QSAR model could be developed based on a dataset of structurally similar pyrazole derivatives with known biological activities (e.g., anticancer activity). nih.govresearchgate.netsrrjournals.com
The development of a QSAR model involves calculating a variety of molecular descriptors for each compound in the dataset. These descriptors can be categorized as:
Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges, dipole moment, and HOMO/LUMO energies. For our target compound, the electronegativity of the fluorine atom and the charge distribution on the pyrazole and benzoic acid rings would be important.
Steric Descriptors: These relate to the size and shape of the molecule, such as molecular weight, volume, and surface area.
Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, with LogP (the logarithm of the partition coefficient between octanol (B41247) and water) being the most common. The fluorine atom would increase the lipophilicity of the molecule.
Topological Descriptors: These are numerical representations of the molecular structure, such as branching indices and connectivity indices.
Once these descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.govresearchgate.net
For this compound, a QSAR model for anticancer activity based on related pyrazole derivatives might reveal that descriptors related to the electronic properties of the pyrazole ring and the hydrophobicity of the substituted phenyl ring are critical for activity. nih.gov The model could then be used to predict the anticancer potency of our target compound.
Table 3: Potentially Significant QSAR Descriptors for this compound
| Descriptor Category | Specific Descriptor Example | Rationale for Importance |
| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Charges on N and O atoms | The distribution of electrons and the ability to engage in electronic interactions are crucial for binding to biological targets. aip.orgresearchgate.net |
| Hydrophobic | LogP | Governs the ability of the molecule to cross cell membranes and reach its target. The fluorine atom will have a significant impact. frontiersin.org |
| Steric | Molecular Weight, Molar Refractivity | The size and shape of the molecule must be complementary to the binding site of the target protein. |
| Topological | Wiener Index, Kier & Hall Connectivity Indices | These descriptors encode information about the branching and connectivity of the molecule, which can influence its overall shape and flexibility. |
Structure Activity Relationship Sar Studies of 3 Fluoro 4 1h Pyrazol 4 Yl Benzoic Acid Analogues
The pyrazole (B372694) moiety is a cornerstone in the development of pharmacologically active agents, valued for its stable aromatic structure and its capacity for diverse chemical modifications. researchgate.net The nitrogen atoms within the pyrazole ring are particularly important as they can form hydrogen bonds and engage in π-π interactions with biological targets, making pyrazole-based compounds suitable for a wide array of therapeutic applications. researchgate.net
Effects of Fluoro- and Trifluoromethylphenyl Substitutions
The introduction of fluorine-containing groups, such as fluoro- and trifluoromethylphenyl moieties, onto the pyrazole ring has been a key strategy in medicinal chemistry to enhance biological activity and improve metabolic stability. nih.gov
Studies on pyrazole derivatives have shown that substituting the pyrazole ring with a trifluoromethyl (CF3) group can lead to potent biological activity. nih.gov For instance, in a series of N-aryl pyrazole derivatives, a trifluoromethyl-substituted compound demonstrated significant antibacterial activity against tested strains, with a Minimum Inhibitory Concentration (MIC) value as low as 3.12 μg/mL against a strain of Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Similarly, research into 3,5-bis(trifluoromethyl)phenyl substituted pyrazoles has confirmed the importance of the trifluoromethyl group in creating potent antimicrobial agents. nih.gov
Fluorophenyl substitutions also play a crucial role, although their efficacy can be position-dependent. In one study, 4-fluorophenyl substituted pyrazole derivatives were found to be potent antibacterial agents. nih.gov However, other research indicated that 3-fluoro derivatives were slightly less potent than their 4-fluoro counterparts. nih.gov In another series, fluoro-substitutions on the N-aryl moiety of pyrazole derivatives did not result in significant antibacterial activity. nih.gov The introduction of a difluoro aniline (B41778) derivative, however, led to moderate inhibition of MRSA strains. nih.gov
The combination of trifluoromethyl with other groups, such as methoxy (B1213986) or bromo, has also been explored. A methoxy and trifluoromethyl substituted compound showed moderate inhibition of bacterial growth, while a bromo and trifluoromethyl substituted compound was identified as the most potent in its series, inhibiting several S. aureus strains with MIC values of 0.78 μg/mL. nih.gov
Table 1: Impact of Fluoro- and Trifluoromethylphenyl Substitutions on Antibacterial Activity
| Substitution on Pyrazole Moiety | Target Organism(s) | Observed Activity (MIC) | Source(s) |
| Trifluoromethyl | MRSA strain | 3.12 µg/mL | nih.gov |
| Bromo and Trifluoromethyl | S. aureus strains | 0.78 µg/mL | nih.gov |
| 4-Fluorophenyl | Gram-positive bacteria | Potent activity | nih.gov |
| 3-Fluoro aniline | Bacteria | Slightly less potent than 4-fluoro | nih.gov |
| Difluoro aniline | MRSA strains | Moderate inhibition (MIC as low as 6.25 µg/mL) | nih.gov |
Influence of Halo (Chloro, Bromo) and Other Substituents
Halogen substitutions, particularly with chlorine and bromine, have been shown to significantly enhance the biological activity of pyrazole analogues. In studies of N-aryl pyrazole derivatives, chloro and bromo derivatives exhibited improved antibacterial activity, with MIC values reaching as low as 3.12 μg/mL against several bacterial strains. nih.gov Dichloro substitution resulted in one of the most potent compounds in a particular series, effectively inhibiting S. aureus and B. subtilis strains at concentrations of 0.78–1.56 μg/mL. nih.gov
Similarly, another study found that chloro-substitution led to compounds with better activity than the corresponding fluoro derivatives, while bromo derivatives were also identified as potent antimicrobial agents. nih.gov The combination of halogens with other groups, such as methyl, also produced potent molecules. nih.govnih.gov For example, compounds with both methyl and halogen substitutions, like 4-bromo and 3-methyl substitutions, demonstrated high activity, with MIC values as low as 1 μg/mL against Bacillus subtilis. nih.gov
In contrast, the introduction of certain other substituents can have a detrimental effect on activity. For instance, substitution with a carboxylic acid group was found to eliminate the antibacterial activity in two separate series of pyrazole derivatives. nih.govnih.gov A nitro substituent resulted in moderate activity, while a polar protic substituent like sulfonamide almost completely abolished the antibacterial efficacy. nih.govnih.gov
Table 2: Influence of Halo and Other Substituents on Antibacterial Activity
| Substitution on Pyrazole Moiety | Target Organism(s) | Observed Activity (MIC) | Source(s) |
| Chloro | Various bacterial strains | 3.12 µg/mL | nih.gov |
| Bromo | Various bacterial strains | 3.12 µg/mL | nih.gov |
| Dichloro | S. aureus, B. subtilis | 0.78–1.56 µg/mL | nih.gov |
| 4-Bromo and 3-Methyl | Bacillus subtilis | 1 µg/mL | nih.gov |
| Carboxylic Acid | Bacteria | Activity eliminated | nih.govnih.gov |
| Nitro | Bacteria | Moderate activity | nih.gov |
| Sulfonamide | Bacteria | Activity eliminated | nih.gov |
Role of Benzoic Acid Moiety Substituents and their Positional Isomerism
The position of substituents on the phenyl ring can profoundly affect the molecule's geometry and, consequently, its biological interactions. mdpi.com Studies on positional isomers, such as ortho-, meta-, and para-substituted compounds, have shown that each isomer can crystallize differently, leading to distinct solid-state arrangements. mdpi.com For example, an ortho-substituted analogue often results in a distorted geometry due to steric hindrance, whereas a meta-substituted analogue may adopt a more planar conformation. mdpi.com This planarity, or lack thereof, can restrict or alter the molecule's ability to bind to its target. The stability of these different conformations is influenced by a balance of forces, including dispersion forces (like π–π interactions) and electrostatic attractions. mdpi.com
For pyrazole-based inhibitors, the substitution on a phenyl ring attached to the pyrazole core is a key determinant of potency. For example, replacing a phenyl moiety with cyclohexylcarboxylic acids was a strategy used to increase the sp³ content of the compounds, demonstrating the importance of the properties of this part of the molecule. nih.gov The pyrazole ring itself can be viewed as a linker that provides a specific conformation and a vector for polar substituents, highlighting the interplay between the different parts of the molecule. nih.gov
Analysis of N-Substitution Effects on Binding Affinity and Activity
Substitution at the nitrogen atoms of the pyrazole ring is a critical factor in determining the binding affinity and selectivity of these compounds for their biological targets. In a study on pyrazolo[4,3-b]pyridine derivatives as cannabinoid receptor ligands, modifications at the N1, N2, and N4 positions of the pyrazole system had major effects on receptor affinity. mdpi.com
3D-QSAR contour plot analysis indicated a preference for hydrophobic or nonpolar functional groups at the N4 position. mdpi.com Elongating the alkyl chain at N4 was predicted to decrease binding affinity at the CB2 receptor. mdpi.com Conversely, substituting the N4 alkyl chain with a benzyl (B1604629) group was found to produce high-affinity compounds and also increased selectivity for the CB2 receptor. mdpi.com
Methylation at the N1, N2, and N3 positions was also predicted to lead to high-affinity compounds. mdpi.com Experimental results confirmed these predictions. For instance, comparing a compound with a methyl group at N2 to one with an ethyl group at the same position showed that the ethyl-substituted compound had better binding affinity for both CB1 and CB2 receptors. mdpi.com This suggests that even a small increase in the length of the N2 substituent can significantly impact receptor binding. mdpi.com
Table 3: Effect of N-Substitution on Cannabinoid Receptor (CB2) Binding Affinity
| N-Position | Substituent | Effect on Binding Affinity (CB2 Receptor) | Source(s) |
| N4 | Isopropyl | Decrease in affinity (due to shortness) | mdpi.com |
| N4 | Benzyl | Increased affinity and selectivity | mdpi.com |
| N1, N2, N3 | Methylation | Predicted to increase affinity | mdpi.com |
| N2 | Ethyl (vs. Methyl) | Increased affinity | mdpi.com |
Conformational Analysis and its Correlation with Biological Efficacy
In pyran analogues, which share the heterocyclic ring structure, all tested compounds were found to adopt a standard chair-like (4C1) conformation. beilstein-journals.org However, repulsion between axial substituents, such as a fluorine atom at C2 and another halogen at C4, caused deviations in the intra-annular torsion angles. This deviation increased with the size of the halogen at C4 (F < Cl < Br < I), demonstrating that steric repulsion directly impacts the molecule's geometry. beilstein-journals.org
For pyrazole-based cannabinoid receptor ligands, molecular modeling studies have been used to predict how different substitutions will affect the molecule's interaction with the receptor. A 3D-QSAR contour plot analysis can indicate regions where certain types of functional groups (e.g., hydrophobic, bulky) are preferred or disfavored for optimal binding affinity. mdpi.com For example, the analysis showed that while a benzyl group at the N4 position was favorable, further elongation of an alkyl chain at the same position could decrease binding affinity, likely due to steric clashes within the binding pocket. mdpi.com
Furthermore, the position of substituents on an aromatic ring can induce significant conformational changes. An ortho-substituted isomer may adopt a distorted, non-planar geometry due to steric hindrance, while a meta-isomer might be more planar. mdpi.com These conformational differences are critical as they influence the molecule's ability to participate in essential interactions, such as hydrogen bonding and π-π stacking, within the active site of a biological target. mdpi.comnih.gov
Mechanistic Elucidation of Biological Actions
Investigations into Macromolecular Synthesis Inhibition in Microbial Systems
The precise mechanism by which 3-Fluoro-4-(1H-pyrazol-4-yl)benzoic acid may inhibit microbial growth has not been specifically reported. However, studies on structurally related pyrazole-based antibacterial agents provide insights into potential pathways. Investigations into a series of 4-[4-(anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl]benzoic acid derivatives revealed a broad range of inhibitory effects on macromolecular synthesis in Gram-positive bacteria. nih.gov This suggests that the antibacterial action is not confined to a single target but rather has a global impact on essential bacterial cell functions. nih.gov
Further research on other novel pyrazole (B372694) derivatives has pointed to a more specific target. Through the use of CRISPRi (clustered regularly interspaced short palindromic repeats interference), these related compounds were identified as inhibitors of fatty acid biosynthesis (FAB). nih.gov The FAB pathway is crucial for building bacterial cell membranes and is a validated target for antibiotics.
Studies on Bacterial Cell Membrane Permeabilization and Disruption
A recurring mechanism identified for pyrazole-containing antibacterial compounds is the disruption of the bacterial cell membrane. acs.orgnih.gov This mode of action is considered a key strategy for developing antibiotics that can overcome resistance. nih.gov Studies on various pyrazole-derived hydrazones, such as those synthesized from 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid, have demonstrated their capacity to compromise bacterial membrane integrity. acs.orgnih.govnih.gov
The primary method for evaluating this membrane disruption is the BacLight™ assay, which utilizes two fluorescent nucleic acid stains: SYTO 9 and propidium (B1200493) iodide (PI). nih.gov SYTO 9 can permeate the membranes of all bacteria, staining them green, while propidium iodide can only enter cells with damaged membranes, staining them red. An increase in red fluorescence indicates membrane permeabilization. In studies involving pyrazole derivatives, significant membrane disruption has been observed in strains like Acinetobacter baumannii, suggesting this is a plausible mechanism of action for this class of compounds. nih.gov
Enzyme Inhibition Kinetics and Specificity (e.g., Meprin α and β inhibition)
The pyrazole scaffold has been identified as a core structure for developing inhibitors of meprins, a family of zinc-dependent metalloproteinases. scispace.comnih.gov Meprins, specifically meprin α and meprin β, are implicated in various diseases, including fibrosis and cancer, by cleaving proteins like procollagen (B1174764) I. nih.gov
Structure-activity relationship (SAR) studies on pyrazole-based inhibitors have shown that substitutions on the pyrazole core are critical for potency and selectivity. While many initial compounds showed high inhibitory activity against meprin α, achieving strong inhibition of meprin β proved more challenging. scispace.com Research has indicated that the introduction of an acidic carboxyphenyl group, a key feature of this compound, can enhance the inhibition of meprin β. scispace.com This is potentially due to favorable ionic interactions with arginine residues within the enzyme's active site. nih.gov
The inhibitory activities of several pyrazole derivatives against meprin α and meprin β are detailed below.
Table 1: Inhibition of Meprin α and Meprin β by Various Pyrazole Derivatives
| Compound | R1 | R2 | Meprin α IC₅₀ (µM) | Meprin β IC₅₀ (µM) |
|---|---|---|---|---|
| 7a | Phenyl | H | 0.046 | >25 |
| 14j | 3-Carboxyphenyl | H | 0.052 | 10.4 |
| 14k | 4-Carboxyphenyl | H | 0.007 | 1.9 |
| 14m | 4-Hydroxyphenyl | H | 0.002 | 0.015 |
Data sourced from a study on pyrazole-based meprin inhibitors. The table illustrates the effect of substitutions on inhibitory concentration (IC₅₀). nih.gov
Exploration of Protein Kinase Modulation Pathways
The pyrazole ring is a well-established scaffold in the design of protein kinase inhibitors, which are crucial in cancer therapy. nih.govnih.gov While no specific studies have evaluated this compound as a kinase inhibitor, numerous pyrazole derivatives have been successfully developed to target various kinases.
For instance, the pyrazol-4-yl urea (B33335) derivative AT9283 was identified as a potent, multitargeted inhibitor of Aurora A and Aurora B kinases, which are key regulators of mitosis. nih.gov Other research efforts have led to the discovery of pyrazole-based compounds that selectively inhibit oncogenic mutants of the Epidermal Growth Factor Receptor (EGFR), Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), and the Mammalian Target of Rapamycin (mTOR). nih.govnih.govwesleyan.edu These examples highlight the versatility of the pyrazole core in designing inhibitors that can fit into the ATP-binding pocket of different kinases, suggesting a potential, though unexplored, avenue for the activity of this compound.
Target Identification Strategies for Therapeutic Development
The development of pyrazole-based compounds for therapeutic use relies on robust target identification strategies. For antibacterial applications, mechanism-of-action studies are critical. As noted, investigations into pyrazole analogs have pointed toward broad inhibition of macromolecular synthesis and specific disruption of fatty acid biosynthesis as potential targets. nih.govnih.gov Identifying such essential bacterial pathways provides a strong rationale for further development as antibiotics.
In the context of human diseases, target identification often begins with high-throughput screening against specific enzymes, as seen in the discovery of meprin and kinase inhibitors. scispace.comnih.gov For meprin inhibitors, a scaffold-hopping approach led to the pyrazole core, which was then optimized through structure-activity relationship studies to enhance potency and selectivity. scispace.com For kinase inhibitors, fragment-based discovery and structure-based design have been powerful strategies. nih.govnih.gov These approaches use X-ray crystallography to visualize how a compound binds to its target, allowing for rational modifications to improve affinity and selectivity, ultimately leading to the identification of clinical candidates. nih.gov Such strategies would be essential to explore the full therapeutic potential of this compound.
Biological Applications and Potential Targets of 3 Fluoro 4 1h Pyrazol 4 Yl Benzoic Acid Analogues
Antimicrobial Research Focus
The primary thrust of research into 3-fluoro-4-(1H-pyrazol-4-yl)benzoic acid analogues has been their potential to combat drug-resistant bacteria. These efforts have spanned a range of pathogens, with a particular emphasis on those that pose a significant threat to public health. The antimicrobial properties of these compounds have been evaluated against both Gram-positive and Gram-negative bacteria, as well as their ability to tackle complex bacterial structures like biofilms.
Activity against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus, MRSA, Enterococcus faecalis, Bacillus subtilis)
Derivatives of this compound have demonstrated considerable activity against a variety of Gram-positive bacteria. Notably, pyrazole-derived hydrazones have shown potent growth-inhibiting effects on drug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii, with minimum inhibitory concentration (MIC) values as low as 0.39 μg/mL. acs.orgnih.gov
One study highlighted an N,N-bisphenyl derivative that exhibited strong activity against a methicillin-sensitive S. aureus strain with a MIC of 3.125 μg/mL. acs.orgnih.gov This same compound was even more effective against methicillin-resistant S. aureus (MRSA) strains, with MIC values as low as 0.78 μg/mL. acs.orgnih.gov The potent inhibition of these MRSA strains is particularly significant due to their multidrug resistance conferred by SCCmec II or III genomic islands. acs.orgnih.gov Furthermore, this derivative inhibited the growth of Staphylococcus epidermidis and Bacillus subtilis at MICs of 3.125 μg/mL and 1.56 μg/mL, respectively. acs.orgnih.gov
Another series of 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivatives also showed promise against staphylococci and enterococci, with MIC values reaching as low as 0.78 μg/mL. mdpi.comnih.gov Specifically, a 3-chloro-4-methyl aniline (B41778) derivative effectively inhibited the growth of S. aureus strains with MICs ranging from 3.12 to 6.25 µg/mL and was also potent against enterococci and B. subtilis. mdpi.com
The substitution pattern on the aniline ring of these analogues plays a crucial role in their antibacterial potency. For instance, dihalogenated compounds and those with a trifluoromethyl group often exhibit strong inhibitory effects against Gram-positive strains. nih.gov One of the most potent compounds in a series, a tetrasubstituted product, inhibited the growth of all tested bacteria with MIC values of 0.78 μg/ml. nih.gov Conversely, the presence of hydrogen bond-donating polar groups, such as in hydroxy-substituted anilines, was found to eliminate the antimicrobial property of the compounds. nih.gov
Table 1: Minimum Inhibitory Concentration (MIC) of Selected this compound Analogues against Gram-Positive Bacteria
| Compound Derivative | Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|---|
| N,N-Bisphenyl derivative | S. aureus (methicillin-sensitive) | 3.125 | nih.gov, acs.org |
| N,N-Bisphenyl derivative | S. aureus (MRSA) | 0.78 | nih.gov, acs.org |
| N,N-Bisphenyl derivative | S. epidermidis | 3.125 | nih.gov, acs.org |
| N,N-Bisphenyl derivative | B. subtilis | 1.56 | nih.gov, acs.org |
| N-Benzyl-N-phenyl derivative | Gram-positive strains | 1.56 | nih.gov, acs.org |
| Bischloro substitution derivative | S. aureus (multiresistant) | 0.39 | nih.gov, acs.org |
| 3-Chloro-2-fluoro derivative | Antibiotic-resistant strains | 0.78 | nih.gov, acs.org |
| 4-Nitro substitution derivative | Some tested strains | 0.78 | nih.gov |
| 3-Chloro-4-methyl aniline derivative | S. aureus strains | 3.12-6.25 | mdpi.com |
| 4-Fluoro-3-trifluoromethyl-substituted derivative | S. aureus Newman and B. subtilis | 3.12 | mdpi.comnih.gov |
| Chloro and bromo analogues | S. aureus strains | 3.12 | mdpi.comnih.gov |
| Trifluoromethyl phenyl derivative (Compound 59) | Gram-positive bacteria | Potent | nih.gov |
| Trifluoromethyl phenyl derivative (Compound 74) | Gram-positive bacteria | Potent | nih.gov |
| Tetrasubstituted aniline derivative (Compound 79) | All tested bacteria | 0.78 | nih.gov |
Activity against Gram-Negative Bacterial Strains (e.g., Acinetobacter baumannii)
The efficacy of this compound analogues against Gram-negative bacteria appears to be more selective, with notable activity primarily observed against Acinetobacter baumannii. acs.orgnih.gov Several pyrazole-derived hydrazones have been identified as potent growth inhibitors of drug-resistant strains of this pathogen. acs.orgnih.gov
In one study, while many compounds showed limited to no activity against Gram-negative bacteria such as Escherichia coli, Enterobacter aerogenes, Pseudomonas aeruginosa, and Klebsiella pneumoniae, some derivatives of 3-fluorophenyl-derived aldehyde displayed moderate activity against three strains of A. baumannii, with the lowest MIC being 3.125 μg/mL. acs.org Similarly, 4-fluorophenyl-derived hydrazones also exhibited moderate activity against A. baumannii strains. acs.org
Further research into novel 1,3-diphenyl pyrazole (B372694) derivatives has yielded compounds with significant zones of growth inhibition (up to 85 mm) against A. baumannii. nih.gov Subsequent MIC tests confirmed this activity, with concentrations as low as 4 μg/mL being effective. nih.govuky.edu One particularly potent compound was found to be four times more effective than the approved drug chloramphenicol, which had a MIC of 16 μg/mL against A. baumannii. nih.gov The electronegativity of halogen substituents was noted to influence activity, with fluoro-substituted hydrazones showing the highest efficacy. nih.gov
**Table 2: Minimum Inhibitory Concentration (MIC) of Selected this compound Analogues against *Acinetobacter baumannii***
| Compound Derivative | Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|---|
| 3-Fluorophenyl-derived aldehyde derivatives (8, 9, 10) | A. baumannii | 3.125 | acs.org |
| 4-Fluorophenyl-derived hydrazones (3) | A. baumannii | Moderate Activity | acs.org |
| 1,3-Diphenyl pyrazole derivative (21) | A. baumannii | 4 | nih.gov |
Inhibition and Eradication of Bacterial Biofilms
Bacterial biofilms, which are communities of bacteria encased in a self-produced matrix, present a significant challenge in treating infections due to their inherent resistance to antibiotics. nih.gov Certain analogues of this compound have demonstrated the ability to both inhibit the formation of and eradicate established bacterial biofilms.
A study on 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivatives identified compounds that were effective at inhibiting and destroying biofilms of Staphylococcus aureus and Enterococcus faecalis. mdpi.com For instance, one compound was found to inhibit over 90% of E. faecalis biofilm growth at various tested concentrations. mdpi.com Another potent compound inhibited more than 90% of biofilm formation at twice its MIC value. mdpi.com These findings suggest that these pyrazole derivatives have the potential to be developed into agents that can tackle biofilm-related infections. mdpi.com
Studies on Bacterial Resistance Tendency and Mechanisms
A critical aspect of developing new antimicrobial agents is understanding the potential for bacteria to develop resistance. Encouragingly, studies on certain this compound analogues have shown a very low tendency for S. aureus and E. faecalis to develop resistance through mutation. mdpi.comnih.govnih.gov In multiple passage studies, bacteria exhibited minimal increase in resistance to these compounds, with the MIC not exceeding a twofold increase. mdpi.comnih.gov
The proposed mechanism of action for some of these lead compounds is the permeabilization of the bacterial cell membrane. mdpi.comnih.gov This was determined through flow cytometry and protein leakage assays. mdpi.comnih.gov The disruption of the cell membrane is a bactericidal action that is consistent with the observed efficacy of these compounds. mdpi.com Further investigations into the mode of action through macromolecular synthesis inhibition studies have indicated a broad range of inhibitory effects, suggesting that these compounds may have targets that impact global bacterial cell function. nih.gov
Activity against Non-Growing Persister Cells
Persister cells are a subpopulation of bacteria that are phenotypically resistant to antibiotics due to their dormant, non-growing state. nih.gov These cells are often responsible for the recalcitrance of chronic infections. nih.gov Several lead compounds derived from 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid have shown potent activity against S. aureus persister cells. mdpi.comnih.gov
In comparative studies, these compounds were found to be very potent against S. aureus persisters, outperforming control antibiotics such as gentamicin (B1671437) and vancomycin. mdpi.comnih.gov This bactericidal effect against stationary phase cells representing non-growing persisters highlights the potential of these analogues to eradicate persistent infections that are often difficult to treat with conventional antibiotics. nih.gov
Anti-Tuberculosis Activity against Mycobacterium tuberculosis Strains
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health problem, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. nih.govnih.gov Benzoic acid and its derivatives have been studied for their potential against M. tuberculosis. nih.gov Weak acids, including benzoic acid, have demonstrated antimycobacterial activity, and it has been shown to be difficult to isolate M. tuberculosis mutants resistant to a range of these acids. nih.gov
Pyrazolo[1,5-a]pyrimidines, which share a pyrazole core with the compounds of interest, have been reported as potent inhibitors of mycobacterial ATP synthase, a key enzyme for M. tuberculosis survival. nih.gov Research into novel 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines has identified analogues with potent in vitro M. tuberculosis growth inhibition. nih.gov The most effective of these contained a 3-(4-fluoro)phenyl group, underscoring the importance of this substituent for anti-tuberculosis activity. nih.gov
The synthesis of substituted 3,4-(dicoumarin-3-yl)-2,5-diphenyl furans and pyrroles has also yielded compounds with anti-tuberculosis activity. mdpi.com One such compound demonstrated a MIC of 1.6 μg/mL against the H37Rv strain of M. tuberculosis, which was superior to the standard drugs pyrazinamide (B1679903) and ciprofloxacin. mdpi.com This highlights the potential of pyrazole-related scaffolds in the development of new anti-TB agents.
Enzyme-Targeted Interventions (e.g., Meprin α and β, protein kinases)
Analogues of this compound have emerged as a significant scaffold in the design of inhibitors for various enzymes, most notably the metalloproteases meprin α and meprin β, as well as certain protein kinases. The inherent structural features of the pyrazole core, coupled with the electronic properties of the fluoro- and benzoic acid moieties, provide a versatile platform for developing potent and selective enzyme inhibitors.
Meprins α and β are zinc metalloproteinases belonging to the astacin (B162394) family and are implicated in a range of physiological and pathological processes, including tissue remodeling, inflammation, fibrosis, and cancer. semanticscholar.orgresearchgate.netmdpi.com Consequently, the development of selective inhibitors for these enzymes is of great interest for therapeutic and research purposes. The pyrazole scaffold has been identified as a promising starting point for designing such inhibitors. semanticscholar.orgnih.gov
Research has focused on the synthesis and structure-activity relationship (SAR) studies of pyrazole-based compounds to optimize their inhibitory activity and selectivity against meprin α and β. semanticscholar.orgresearchgate.netnih.gov Modifications at various positions of the pyrazole ring have been explored to understand and enhance the interactions with the enzyme's active site. For instance, the 3,5-diphenylpyrazole (B73989) structure has shown considerable potency against meprin α, making the pyrazole scaffold a suitable candidate for further structural modifications. semanticscholar.orgnih.gov
The development of potent and selective inhibitors is crucial for validating meprins as viable drug targets. semanticscholar.orgresearchgate.netresearchgate.net While highly selective inhibitors for meprin β have been reported, achieving high selectivity for meprin α has been more challenging. semanticscholar.orgresearchgate.net Recent studies have reported the development of pan-meprin inhibitors as well as highly active meprin α inhibitors with significant selectivity over meprin β. semanticscholar.orgresearchgate.net These advancements are critical for dissecting the specific roles of each meprin isoform in various diseases.
Beyond metalloproteases, pyrazole derivatives have also been investigated as inhibitors of protein kinases. Protein kinases are key regulators of cellular processes, and their dysregulation is a hallmark of diseases like cancer. nih.govnih.govgoogle.com The 7-(pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine scaffold, an analogue structure, has been shown to inhibit a range of kinases, including Aurora-A. nih.gov Crystallographic studies have revealed that modifications to the pyrazole's N-substituent can alter the binding mode within the kinase's active site, providing a basis for designing more targeted inhibitors. nih.gov Although this specific sub-series was not pursued for Aurora-A inhibition, the findings suggest that the 7-(pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine scaffold could be a valuable template for developing multi-targeted kinase inhibitors. nih.gov
The following table summarizes a selection of pyrazole-based analogues and their reported enzyme inhibitory activities.
| Compound ID | Target Enzyme(s) | Key Findings |
| 3,5-diphenylpyrazole (7a) | Meprin α | Exhibited high potency, serving as a basis for further optimization. semanticscholar.orgnih.gov |
| 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine derivatives | Aurora-A and other kinases | Inhibited a range of kinases; binding mode influenced by pyrazole N-substituent. nih.gov |
| SR24717 | Meprin α | Showed improved potency and a high selectivity of 106-fold for meprin α over meprin β. mdpi.com |
| Actinonin | Meprins, MMPs, ADAM17, ADAM10 | A commonly used but non-selective meprin inhibitor with significant off-target effects. mdpi.com |
Utility as Chemical Probes for Biological System Interrogation
The development of potent and selective inhibitors of enzymes like meprins and protein kinases, based on the this compound scaffold, provides powerful tools for chemical biology. These inhibitors can be utilized as chemical probes to interrogate the function of their target enzymes within complex biological systems. semanticscholar.orgresearchgate.netresearchgate.net
A chemical probe is a small molecule that is used to study and manipulate a biological system by selectively interacting with a specific protein target. The effectiveness of a chemical probe is highly dependent on its potency and, crucially, its selectivity. An ideal probe will have high affinity for its intended target and minimal interaction with other proteins, thereby reducing the likelihood of off-target effects that can confound experimental results. mdpi.com
In the context of meprin research, highly active and selective inhibitors of meprin α are valuable as chemical probes to validate its role in pathophysiology. semanticscholar.orgresearchgate.net By selectively inhibiting meprin α, researchers can elucidate its specific contributions to diseases like fibrosis and cancer, distinguishing its functions from those of the closely related meprin β. semanticscholar.orgmdpi.com For example, the development of inhibitors with superior selectivity for meprin α over meprin β allows for a more precise dissection of their individual roles. semanticscholar.org The use of such probes is essential for target validation, which is a critical step in the drug discovery process. researchgate.netresearchgate.net
Similarly, in the study of protein kinases, selective inhibitors derived from pyrazole-based scaffolds can be used to probe the signaling pathways regulated by specific kinases. nih.gov The ability to inhibit a particular kinase allows for the investigation of its downstream effects on cellular processes such as proliferation, migration, and survival. nih.gov While some pyrazole-based compounds have shown multi-targeted kinase inhibition, which can be therapeutically advantageous in some contexts, the development of highly selective probes remains a key objective for understanding the specific functions of individual kinases. nih.gov
The following table outlines the application of pyrazole-based analogues as chemical probes.
| Probe Application | Target Enzyme(s) | Rationale for Use |
| Target Validation | Meprin α, Meprin β | Highly potent and selective inhibitors are needed to elucidate the specific roles of each meprin isoform in disease. semanticscholar.orgresearchgate.netresearchgate.net |
| Biological System Interrogation | Protein Kinases | Selective inhibitors allow for the study of specific kinase-regulated signaling pathways. nih.gov |
Future Directions and Research Opportunities
Design and Synthesis of Novel 3-Fluoro-4-(1H-pyrazol-4-yl)benzoic Acid Derivatives with Tailored Biological Profiles
The versatility of the this compound scaffold allows for extensive chemical modifications to fine-tune its biological activity. The design and synthesis of novel derivatives are primarily focused on strategic substitutions on both the pyrazole (B372694) and benzoic acid rings to enhance potency, selectivity, and pharmacokinetic properties for specific therapeutic targets.
A prominent area of investigation has been the development of potent antimicrobial agents. Researchers have synthesized hydrazone derivatives of related fluorophenyl-substituted pyrazole aldehydes, which have shown significant activity against drug-resistant bacteria. nih.gov For instance, the introduction of different substituents on the hydrazone moiety has led to compounds with minimum inhibitory concentrations (MICs) as low as 0.39 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
Beyond antimicrobial applications, the scaffold is being explored for its anticancer potential. nih.gov Structure-activity relationship (SAR) studies have indicated that substitutions on the pyrazole ring can lead to potent inhibitors of various protein kinases involved in cancer progression, such as cyclin-dependent kinases (CDKs) and Fms-like tyrosine kinase 3 (FLT3). nih.govmdpi.com For example, modifications of the pyrazole core have yielded compounds with significant inhibitory activity against CDK2. nih.gov The design of these derivatives often involves creating specific interactions with the ATP-binding pocket of the target kinase. nih.gov
Furthermore, the anti-inflammatory properties of pyrazole derivatives are a significant area of research. ijpsjournal.com By analogy with the COX-2 inhibitor celecoxib, which features a pyrazole ring, derivatives of the this compound scaffold can be designed to selectively inhibit cyclooxygenase (COX) enzymes, thereby reducing inflammation with potentially fewer gastrointestinal side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). ijpsjournal.comtandfonline.com The design strategy often involves incorporating moieties that can bind to the hydrophobic pocket of the COX-2 enzyme. ijpsjournal.com
The following table summarizes the design strategies for tailoring the biological profiles of derivatives:
| Biological Target | Design Strategy | Example of Derivative Class |
| Drug-Resistant Bacteria | Introduction of various hydrazone moieties to enhance membrane disruption. | Hydrazone derivatives |
| Cancer (Kinase Inhibition) | Modifications to interact with the ATP-binding pocket of kinases like CDK2 and FLT3. | Substituted pyrazole-carboxamides |
| Inflammation (COX-2 Inhibition) | Incorporation of functionalities to bind to the hydrophobic pocket of the COX-2 enzyme. | Diaryl-pyrazole derivatives |
Exploration of Undiscovered Biological Targets and Therapeutic Applications
While much of the initial research has focused on antimicrobial and anticancer activities, the unique structural features of this compound and its analogs suggest a broader therapeutic potential. The exploration of novel biological targets is a key area for future research.
One such promising avenue is the investigation of these compounds as inhibitors of enzymes like xanthine (B1682287) oxidase, which is implicated in conditions such as gout and colon cancer. nih.gov Pyrazole derivatives have demonstrated the ability to inhibit this enzyme, suggesting a potential therapeutic application in these diseases. nih.gov
The anti-inflammatory properties of this scaffold extend beyond COX inhibition. There is potential for these compounds to modulate other inflammatory pathways, such as the inhibition of cytokines and the suppression of the NF-κB signaling pathway. ijpsjournal.com This could lead to treatments for a wider range of inflammatory disorders, including rheumatoid arthritis and inflammatory bowel disease.
Furthermore, the pyrazole nucleus is a known pharmacophore in drugs targeting the central nervous system. This suggests that derivatives of this compound could be explored for neurological and psychiatric disorders. The fluorine substituent can enhance blood-brain barrier penetration, a desirable property for CNS-acting drugs.
Recent studies have also highlighted the potential of pyrazole derivatives as antiviral agents. For instance, fluorinated pyrazole hybrids have been reported as modulators of Toll-Like Receptor 7 (TLR-7) for the treatment of viral infections. nih.gov Additionally, pyranopyrazole derivatives have been investigated as potential inhibitors of the human coronavirus main protease (Mpro). mdpi.com
The table below outlines potential new therapeutic areas and their corresponding biological targets for derivatives of this compound.
| Potential Therapeutic Area | Potential Biological Target(s) |
| Gout / Hyperuricemia | Xanthine Oxidase |
| Autoimmune Diseases | Cytokines, NF-κB |
| Neurological Disorders | CNS receptors and enzymes |
| Viral Infections | Toll-Like Receptor 7 (TLR-7), Viral Proteases |
| Parasitic Diseases | Cysteine proteases (e.g., in Trypanosoma cruzi) |
Development of Advanced and Sustainable Synthetic Strategies for Complex Analogues
The synthesis of complex analogues of this compound in an efficient and environmentally friendly manner is crucial for advancing drug discovery efforts. Traditional synthetic methods often require harsh conditions and multiple steps. mdpi.com Future research is increasingly focused on the development of advanced and sustainable synthetic strategies.
One of the most promising approaches is the use of transition-metal-catalyzed C-H functionalization. rsc.orgnih.gov This methodology allows for the direct introduction of various functional groups onto the pyrazole ring, bypassing the need for pre-functionalized starting materials and thus reducing the number of synthetic steps. rsc.org Palladium- and rhodium-catalyzed reactions have been successfully employed for the C-H arylation, allylation, and benzylation of pyrazoles. nih.govacs.org
Multicomponent reactions (MCRs) are another powerful tool for the rapid generation of molecular diversity. rsc.org These one-pot reactions, where three or more reactants combine to form a single product, are highly atom-economical and can be used to synthesize complex pyrazole derivatives in a single step.
The principles of green chemistry are also being increasingly applied to the synthesis of pyrazole derivatives. nih.gov This includes the use of sustainable catalysts, such as bismuth oxide on zirconia (Bi2O3/ZrO2), and environmentally benign solvents like water or ethanol. rsc.orgjetir.org Solvent-free reaction conditions are also being explored to minimize waste and environmental impact. tandfonline.com
The following table highlights some advanced and sustainable synthetic strategies for pyrazole derivatives:
| Synthetic Strategy | Advantages |
| Transition-Metal-Catalyzed C-H Functionalization | High efficiency, regioselectivity, reduced number of steps. rsc.orgnih.gov |
| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, rapid access to diversity. rsc.org |
| Green Chemistry Approaches | Use of reusable catalysts, environmentally friendly solvents, reduced waste. nih.govrsc.org |
Integration of Computational and Experimental Approaches for Rational Lead Optimization
The integration of computational and experimental methods is revolutionizing the process of drug discovery, enabling a more rational approach to lead optimization. nih.gov For the this compound scaffold, these integrated approaches can accelerate the development of drug candidates with improved efficacy and safety profiles.
Quantitative Structure-Activity Relationship (QSAR) modeling can be used to develop predictive models that correlate the structural features of pyrazole derivatives with their biological activity. researchgate.net These models can then be used to virtually screen large libraries of compounds and prioritize the synthesis of the most promising candidates.
Molecular docking and molecular dynamics (MD) simulations provide detailed insights into the binding interactions between a ligand and its biological target at the atomic level. researchgate.netresearchgate.net These techniques can be used to predict the binding affinity and orientation of novel derivatives, guiding the design of modifications that enhance binding. For example, docking studies have been used to understand the binding of pyrazole derivatives to the active sites of enzymes like cyclooxygenase and various kinases. nih.govijpsjournal.com
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity predictions are also crucial for early-stage drug discovery. nih.gov These computational tools can help to identify potential liabilities, such as poor bioavailability or off-target toxicity, allowing for the early optimization of these properties.
The iterative cycle of computational design, chemical synthesis, and biological testing is a powerful paradigm for lead optimization. nih.gov This synergistic approach has been successfully applied to the optimization of pyrazole-based inhibitors for various targets, including those for Chagas disease and corrosion inhibition. nih.govresearchgate.net
The table below outlines the key computational and experimental approaches for rational lead optimization.
| Approach | Application in Lead Optimization |
| Quantitative Structure-Activity Relationship (QSAR) | Predicts biological activity based on chemical structure, guides virtual screening. researchgate.net |
| Molecular Docking | Predicts binding mode and affinity of ligands to their targets. researchgate.net |
| Molecular Dynamics (MD) Simulations | Assesses the stability and dynamics of ligand-protein complexes. researchgate.net |
| In Silico ADME/Toxicity Prediction | Identifies potential pharmacokinetic and safety issues early in development. nih.gov |
| Experimental Synthesis and Biological Evaluation | Validates computational predictions and provides crucial data for model refinement. |
Q & A
What are the common synthetic routes for 3-Fluoro-4-(1H-pyrazol-4-yl)benzoic acid in academic laboratories?
Basic
The synthesis typically involves coupling fluorinated benzoic acid derivatives with pyrazole moieties. A two-step approach is often employed:
- Step 1 : Suzuki-Miyaura cross-coupling between a boronic ester (e.g., pyrazole-4-boronic acid pinacol ester) and a halogenated benzoic acid precursor (e.g., methyl 3-fluoro-4-bromobenzoate) under palladium catalysis. This step introduces the pyrazole ring at the 4-position of the benzoic acid backbone .
- Step 2 : Hydrolysis of the methyl ester group using aqueous NaOH or HCl to yield the free carboxylic acid. Reaction conditions (e.g., temperature, solvent) are optimized to prevent decomposition of the fluorinated aromatic system .
Alternative methods include condensation reactions with hydrazine derivatives to form the pyrazole ring in situ, followed by fluorination via electrophilic substitution .
How is the purity and identity of this compound validated in research settings?
Basic
Validation requires a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : , , and NMR confirm regiochemistry and fluorine substitution. For example, NMR typically shows a singlet near -110 ppm for the aromatic fluorine .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% by area normalization).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) matches the exact mass (e.g., calculated : 223.0416) .
- X-ray Crystallography : Single-crystal diffraction resolves structural ambiguities, such as the orientation of the pyrazole ring relative to the fluorine substituent .
What analytical approaches are recommended when encountering contradictory NMR data for fluorinated benzoic acid derivatives?
Advanced
Discrepancies in NMR signals (e.g., unexpected splitting or shifts) may arise from dynamic effects or impurities. Mitigation strategies include:
- 2D NMR Experiments : HSQC and HMBC correlate - coupling to confirm connectivity.
- Variable-Temperature NMR : Resolves signals obscured by rotational barriers (e.g., hindered rotation of the pyrazole ring) .
- Computational Validation : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) predict chemical shifts for comparison with experimental data .
- X-ray Diffraction : Definitive structural assignment via crystallography overrides ambiguous spectroscopic data .
How can researchers investigate the electronic effects of the fluorine substituent on the compound’s reactivity?
Advanced
The electron-withdrawing fluorine atom influences both acidity and reaction kinetics. Methodologies include:
- Acidity Measurements : Potentiometric titration in DMSO/water mixtures determines the pKa of the carboxylic acid group. Fluorine typically lowers the pKa by ~1 unit compared to non-fluorinated analogs .
- Kinetic Studies : Compare reaction rates (e.g., esterification, amidation) with non-fluorinated derivatives to quantify electronic effects.
- Computational Analysis : Natural Bond Orbital (NBO) calculations quantify charge distribution and resonance stabilization conferred by fluorine .
What strategies optimize crystallinity for X-ray diffraction studies of this compound?
Advanced
Crystallization challenges arise from the compound’s polar functional groups. Strategies include:
- Solvent Screening : Use mixed solvents (e.g., EtOAc/hexane or DMSO/water) to modulate solubility. Slow evaporation at 4°C promotes large, high-quality crystals .
- Seeding : Introduce microcrystals from prior batches to nucleate growth.
- Cryocooling : Flash-cool crystals in liquid N to minimize lattice disorder during data collection.
- Refinement with SHELXL : Employ anisotropic displacement parameters and restraints for fluorine atoms to improve model accuracy .
How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Advanced
SAR studies focus on modifying the pyrazole ring and fluorine position:
- Pyrazole Substitution : Introduce methyl, trifluoromethyl, or aryl groups at the pyrazole 1-position to assess steric/electronic effects on bioactivity .
- Fluorine Isosteres : Replace fluorine with Cl, CF, or H to evaluate its role in target binding (e.g., antimicrobial or kinase inhibition assays) .
- Carboxylic Acid Bioisosteres : Substitute the -COOH group with tetrazoles or sulfonamides to modulate pharmacokinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
